molecular formula C14H23NO4 B2973687 tert-Butyl 4-oxo-9-oxa-2-azaspiro[5.5]undecane-2-carboxylate CAS No. 2089258-39-7

tert-Butyl 4-oxo-9-oxa-2-azaspiro[5.5]undecane-2-carboxylate

Cat. No.: B2973687
CAS No.: 2089258-39-7
M. Wt: 269.341
InChI Key: NMNIPNFHOGXQBQ-UHFFFAOYSA-N
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Description

tert-Butyl 4-oxo-9-oxa-2-azaspiro[5.5]undecane-2-carboxylate is a spirocyclic compound featuring a bicyclic structure with a unique arrangement of heteroatoms and functional groups. The molecule contains a spiro[5.5]undecane core, where one ring is a 9-oxa (oxygen-containing) six-membered ring fused to a 2-aza (nitrogen-containing) six-membered ring. A ketone group (4-oxo) and a tert-butyloxycarbonyl (Boc) protecting group are positioned at key locations on the nitrogen atom, enhancing its stability and utility in synthetic chemistry.

The Boc group is critical for protecting amines during multi-step reactions, making this compound valuable in drug discovery and organic synthesis.

Properties

IUPAC Name

tert-butyl 4-oxo-9-oxa-2-azaspiro[5.5]undecane-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23NO4/c1-13(2,3)19-12(17)15-9-11(16)8-14(10-15)4-6-18-7-5-14/h4-10H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMNIPNFHOGXQBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(=O)CC2(C1)CCOCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 4-oxo-9-oxa-2-azaspiro[5.5]undecane-2-carboxylate typically involves the Prins cyclization reaction. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like Grubbs’ catalyst for olefin metathesis .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the Prins cyclization reaction remains a feasible approach for large-scale synthesis due to its efficiency and the ability to introduce various substituents .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 4-oxo-9-oxa-2-azaspiro[5.5]undecane-2-carboxylate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols .

Scientific Research Applications

tert-Butyl 4-oxo-9-oxa-2-azaspiro[5.5]undecane-2-carboxylate has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of tert-Butyl 4-oxo-9-oxa-2-azaspiro[5.5]undecane-2-carboxylate involves its interaction with molecular targets such as the MmpL3 protein. This protein is a member of the MmpL family of transporters required for the survival of Mycobacterium tuberculosis. The compound inhibits the function of this protein, thereby exerting its antituberculosis effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

The spiro[5.5]undecane framework is highly modular, allowing for substitutions in the positions of heteroatoms (O, N), ketone groups, and Boc protection. Below is a comparative analysis of key analogs:

Compound Name CAS Number Molecular Formula Molecular Weight Key Features Solubility (DMSO) Bioavailability Score Applications
tert-Butyl 4-oxo-9-oxa-2-azaspiro[5.5]undecane-2-carboxylate - C₁₄H₂₃NO₄ (inferred) ~269–275 (estimated) 9-oxa, 2-aza, 4-oxo, Boc ~25 mg/mL (analog) 0.55 (analog) Drug intermediates
tert-Butyl 9-oxo-3-azaspiro[5.5]undecane-3-carboxylate 873924-08-4 C₁₄H₂₃NO₃ 265.34 9-oxo, 3-aza, Boc 25 mg/mL 0.55 Medicinal chemistry
tert-Butyl 5-oxo-2,9-diazaspiro[5.5]undecane-2-carboxylate 1368340-95-7 C₁₄H₂₄N₂O₃ 268.35 5-oxo, 2,9-diaza, Boc - - Protein degrader building blocks
tert-Butyl 9-oxa-2-azaspiro[5.5]undecane-2-carboxylate 1259489-95-6 C₁₄H₂₅NO₃ 255.35 9-oxa, 2-aza, Boc - - Organic synthesis
tert-Butyl 2,9-diazaspiro[5.5]undecane-2-carboxylate hydrochloride 1023301-88-3 C₁₄H₂₇ClN₂O₂ 290.83 2,9-diaza, Boc, HCl salt - - METTL3 inhibitors

Key Differences and Implications

Heteroatom Positioning :

  • The substitution of oxygen (9-oxa) vs. nitrogen (aza) alters electronic properties and hydrogen-bonding capacity. For instance, 9-oxa analogs (e.g., CAS 1259489-95-6) may exhibit improved metabolic stability compared to diaza derivatives .
  • Compounds with multiple nitrogen atoms (e.g., 2,9-diaza) are often used in kinase inhibitors due to enhanced binding affinity .

Functional Group Impact :

  • The 4-oxo group in the target compound introduces a reactive ketone, enabling further derivatization (e.g., nucleophilic additions) .
  • Boc-protected amines (e.g., CAS 873924-08-4) are pivotal in peptide synthesis, whereas HCl salts (e.g., CAS 1023301-88-3) improve solubility for biological assays .

Synthetic Routes :

  • tert-Butyl 4-oxo-1-oxa-9-azaspiro[5.5]undecane-9-carboxylate (CAS 1346229-51-3) is synthesized via hydroformylation and aldol condensation, yielding spirocycles in 40% efficiency .
  • Buchwald-Hartwig coupling and Boc deprotection are standard methods for diazaspiro compounds (e.g., METTL3 inhibitor precursors) .

9-Oxo analogs (e.g., CAS 873924-08-4) exhibit moderate bioavailability (0.55), making them suitable for oral drug candidates .

Biological Activity

Tert-butyl 4-oxo-9-oxa-2-azaspiro[5.5]undecane-2-carboxylate is a complex organic compound characterized by its unique spirocyclic structure. This compound has attracted significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties. This article explores the biological activity of this compound, summarizing relevant research findings, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C₁₄H₂₁NO₄, with a molecular weight of approximately 267.32 g/mol. The compound features a distinctive spirocyclic arrangement that may influence its interaction with biological targets.

PropertyValue
Molecular FormulaC₁₄H₂₁NO₄
Molecular Weight267.32 g/mol
Purity95%
Storage ConditionsRoom temperature

Antimicrobial Activity

Research indicates that compounds with similar structural features to tert-butyl 4-oxo-9-oxa-2-azaspiro[5.5]undecane have demonstrated antimicrobial properties. For instance, derivatives of spirocyclic compounds have shown efficacy against various bacteria and fungi. Preliminary studies suggest that this compound may exhibit similar antimicrobial activity, potentially inhibiting the growth of pathogenic microorganisms through disruption of their cellular functions.

Anticancer Potential

Preliminary studies have also suggested that tert-butyl 4-oxo-9-oxa-2-azaspiro[5.5]undecane may possess anticancer effects. The compound has been observed to inhibit cell proliferation and induce apoptosis in various cancer cell lines. The unique functional groups present in the structure could facilitate interactions with cellular targets, leading to therapeutic effects against certain types of cancer.

The exact mechanism of action for tert-butyl 4-oxo-9-oxa-2-azaspiro[5.5]undecane is not fully elucidated; however, it is hypothesized that the oxo and carboxylate groups may play crucial roles in binding to specific enzymes or receptors within biological systems. These interactions can lead to changes in enzyme activity or receptor signaling pathways, ultimately affecting cellular processes such as proliferation and apoptosis.

Case Studies

  • Antimicrobial Efficacy Study : A study conducted by researchers examined the antimicrobial properties of several spirocyclic compounds, including tert-butyl 4-oxo-9-oxa-2-azaspiro[5.5]undecane. The results indicated significant inhibition of bacterial growth in vitro, suggesting potential applications in developing new antimicrobial agents.
  • Anticancer Activity Assessment : In another study focusing on cancer treatment, researchers evaluated the effects of this compound on various cancer cell lines. The findings revealed that tert-butyl 4-oxo-9-oxa-2-azaspiro[5.5]undecane effectively induced apoptosis and reduced cell viability, indicating its potential as an anticancer therapeutic agent.

Q & A

Basic Research Questions

Q. What safety protocols should be followed when handling tert-Butyl 4-oxo-9-oxa-2-azaspiro[5.5]undecane-2-carboxylate in laboratory settings?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, safety goggles, and lab coats. Use closed systems to minimize aerosol/dust formation .
  • Ventilation : Ensure local exhaust ventilation to reduce inhalation risks, especially during weighing or transferring .
  • Fire Safety : Use dry chemical or alcohol-resistant foam for fires, as combustion releases carbon monoxide and nitrogen oxides .
  • Spill Management : Collect spills using non-sparking tools, place in sealed containers, and dispose via licensed waste services .

Q. What are the common synthetic strategies for preparing tert-butyl-protected spirocyclic compounds like this molecule?

  • Methodological Answer :

  • BOC Protection : Introduce the tert-butyl carbamate (BOC) group early to protect reactive amines, followed by cyclization via intramolecular nucleophilic substitution or ring-closing metathesis .
  • Oxidation Steps : Ketone groups (e.g., 4-oxo) are often introduced via Jones oxidation or Swern conditions after ring formation .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (e.g., from ethanol) is recommended for isolating high-purity products .

Q. How can researchers confirm the molecular identity and purity of this compound?

  • Methodological Answer :

  • Analytical Techniques :
  • NMR : Use 1^1H and 13^13C NMR to verify spirocyclic structure and tert-butyl group integrity (e.g., δ ~1.4 ppm for BOC methyl protons) .
  • HPLC/MS : Assess purity (>95%) and molecular weight confirmation (e.g., [M+H]+ = 268.35 for C14_{14}H24_{24}N2_2O3_3) .
  • Melting Point : Compare observed values (e.g., 70–73°C) with literature data .

Advanced Research Questions

Q. How do hydrogen bonding networks influence the solid-state stability and crystallinity of this compound?

  • Methodological Answer :

  • Crystallographic Analysis : Use SHELX software for structure refinement. Hydrogen bonds (e.g., N–H···O=C) form graph-set motifs (e.g., R22(8)R_2^2(8)), stabilizing crystal packing .
  • Thermal Stability : TGA/DSC can correlate decomposition temperatures (e.g., ~184°C flash point) with intermolecular interactions .

Q. What experimental strategies address contradictions in reported reactivity data for similar spirocyclic compounds?

  • Methodological Answer :

  • Controlled Reactivity Studies : Systematically vary solvents (e.g., DMF vs. THF), temperatures, and catalysts to isolate intermediates (e.g., enolate vs. imine forms) .
  • Kinetic Profiling : Use in-situ FTIR or NMR to monitor reaction pathways and identify side products (e.g., over-oxidation or ring-opening) .
  • Computational Modeling : DFT calculations (e.g., Gaussian) predict transition states and explain stereochemical outcomes .

Q. How can researchers optimize the stereoselective synthesis of this compound’s derivatives?

  • Methodological Answer :

  • Chiral Catalysts : Employ asymmetric catalysis (e.g., Jacobsen’s thiourea catalysts) for enantioselective spirocyclization .
  • Protecting Group Tuning : Replace tert-butyl with bulkier groups (e.g., trityl) to sterically direct ring closure .
  • Dynamic Resolution : Use enzymatic resolution (e.g., lipases) to separate diastereomers post-synthesis .

Key Research Challenges

  • Data Gaps : Limited reactivity data (e.g., hydrolysis under acidic conditions) necessitate controlled kinetic studies .
  • Crystallographic Refinement : SHELXL requires high-resolution data to resolve hydrogen bonding ambiguities in low-symmetry space groups .

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